5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide
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Overview
Description
5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the furan and morpholine moieties: These groups can be introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the morpholine moiety.
Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.
Substitution: The chlorophenyl group is a potential site for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at the chlorophenyl site.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent, subject to further pharmacological studies.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and the carboxamide group are often involved in binding interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the furan and morpholine moieties.
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.
Uniqueness
The presence of the chlorophenyl, furan, and morpholine groups in 5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide makes it unique compared to its analogs. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H20ClN3O4 |
---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H20ClN3O4/c21-15-5-3-14(4-6-15)19-12-16(23-28-19)20(25)22-13-17(18-2-1-9-27-18)24-7-10-26-11-8-24/h1-6,9,12,17H,7-8,10-11,13H2,(H,22,25) |
InChI Key |
FGSXENDIKFGQFW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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